(-)-Tetrabenazine

VMAT2 Stereospecificity Enantiomer Potency

This (-)-enantiomer is an essential reference standard for impurity profiling in Tetrabenazine ANDAs. With 8,000x lower VMAT2 affinity than the active (+)-enantiomer, it provides unparalleled stereospecific control, ensuring regulatory compliance and data integrity for analytical method validation.

Molecular Formula C19H27NO3
Molecular Weight 317.4 g/mol
CAS No. 1381929-92-5
Cat. No. B3100974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Tetrabenazine
CAS1381929-92-5
Molecular FormulaC19H27NO3
Molecular Weight317.4 g/mol
Structural Identifiers
SMILESCC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC
InChIInChI=1S/C19H27NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16H,5-7,10-11H2,1-4H3/t14-,16+/m0/s1
InChIKeyMKJIEFSOBYUXJB-GOEBONIOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(-)-Tetrabenazine (CAS 1381929-92-5): Procurement-Grade Overview for VMAT2 Stereoisomer Research and Analytical Applications


(-)-Tetrabenazine (CAS 1381929-92-5) is the less active enantiomer of the vesicular monoamine transporter 2 (VMAT2) inhibitor tetrabenazine. While the racemate ((±)-tetrabenazine) is clinically approved for hyperkinetic movement disorders, the individual enantiomers exhibit profoundly different pharmacological activities [1]. The (-)-enantiomer (Ki = 36,400 nM) demonstrates approximately 8,000-fold lower VMAT2 binding affinity compared to the (+)-enantiomer (Ki = 4.47 nM), making it an essential research tool for investigating stereospecific VMAT2 interactions, off-target effects, and metabolic pathways [1]. This compound is primarily procured as a high-purity reference standard for analytical method development, chiral separation validation, and impurity profiling in pharmaceutical quality control applications [2].

Why (-)-Tetrabenazine (CAS 1381929-92-5) Cannot Be Interchanged with Other VMAT2 Inhibitors or Tetrabenazine Stereoisomers in Research and Quality Control


Substituting (-)-tetrabenazine with the clinically used racemate ((±)-tetrabenazine) or with other VMAT2 inhibitors introduces critical confounding variables that compromise experimental validity and regulatory compliance. The racemate contains both (+)- and (-)-enantiomers, which exhibit an 8,000-fold difference in VMAT2 binding affinity [1]. Using the racemate in stereospecific studies obscures the individual contributions of each enantiomer to observed pharmacological and toxicological outcomes. Furthermore, in analytical quality control, (-)-tetrabenazine is a specified impurity in tetrabenazine drug substance, and its precise quantification is mandated by regulatory guidelines for Abbreviated New Drug Applications (ANDAs) [2]. No other VMAT2 inhibitor, including valbenazine, deutetrabenazine, or their metabolites, can serve as an analytical reference standard for this specific impurity due to differences in molecular structure, chromatographic retention, and spectral properties. Procurement of the authentic, well-characterized (-)-tetrabenazine standard is therefore non-negotiable for ensuring data integrity, method accuracy, and regulatory submission success.

Quantitative Differentiation Guide: (-)-Tetrabenazine (CAS 1381929-92-5) vs. Closest Analogs and Alternatives


VMAT2 Binding Affinity: 8,000-Fold Potency Differential Between (+)- and (-)-Tetrabenazine Enantiomers

(-)-Tetrabenazine exhibits an 8,000-fold lower VMAT2 binding affinity (Ki = 36,400 nM) compared to its (+)-enantiomer (Ki = 4.47 nM), establishing it as the pharmacologically inactive stereoisomer [1]. This extreme stereospecificity underscores the necessity of pure enantiomers for studying VMAT2 pharmacology and eliminates any possibility of using the racemate as a proxy for enantiomer-specific investigations.

VMAT2 Stereospecificity Enantiomer Potency Binding Affinity

Comparative VMAT2 Inhibition Potency: (-)-Tetrabenazine vs. (+)-α-Dihydrotetrabenazine and (+)-β-Dihydrotetrabenazine

(-)-Tetrabenazine (Ki = 36,400 nM) is markedly less potent than the active dihydrotetrabenazine metabolites, such as (+)-α-dihydrotetrabenazine (Ki = 0.97 nM) [1] and (+)-β-dihydrotetrabenazine (Ki = 13.4 nM) . This demonstrates that (-)-tetrabenazine does not contribute to the therapeutic VMAT2 inhibition observed with tetrabenazine administration, which is driven by the (+)-enantiomer and its active metabolites.

Metabolite Potency Dihydrotetrabenazine VMAT2 Affinity

Analytical Reference Standard Purity and Identity Confirmation for Regulatory Compliance

(-)-Tetrabenazine (CAS 1381929-92-5) is certified and supplied as a tetrabenazine impurity reference standard with a minimum purity of ≥95% . It is provided with comprehensive analytical characterization data, including NMR, MS, and HPLC chromatograms, ensuring its identity and purity [1]. This level of characterization is not available for generic or in-house synthesized (-)-tetrabenazine, which may contain unknown contaminants or incorrect stereochemical assignments.

Impurity Profiling Method Validation Quality Control ANDA

Distinct Stereochemical Identity and Chromatographic Behavior Differentiates (-)-Tetrabenazine from Other Tetrabenazine Impurities

(-)-Tetrabenazine possesses a unique (3S,11bR) absolute configuration [1], which imparts distinct chromatographic retention times and spectral properties compared to the (+)-enantiomer, the racemate, and other diastereomeric impurities (e.g., trans-tetrabenazine). This stereochemical uniqueness is critical for developing and validating robust chiral HPLC methods capable of resolving and quantifying specific impurities in tetrabenazine drug substance and drug products [2].

Chiral Separation HPLC Impurity Profiling Diastereomer

Optimal Application Scenarios for (-)-Tetrabenazine (CAS 1381929-92-5) in Research and Pharmaceutical Quality Control


Pharmaceutical Impurity Profiling and Method Validation for ANDA Submissions

(-)-Tetrabenazine is a critical reference standard for developing and validating analytical methods (e.g., HPLC, UPLC, LC-MS) to detect and quantify tetrabenazine-related impurities in drug substance and finished product. Its use is mandated for establishing system suitability, determining relative response factors, and ensuring method accuracy, linearity, and specificity as per ICH Q2(R1) guidelines [1]. Procurement of a fully characterized, high-purity (-)-tetrabenazine standard is essential for generating data that meets FDA and EMA regulatory expectations for ANDA approval.

Stereospecific Pharmacology Studies: Isolating Off-Target and Non-VMAT2 Effects

Given its 8,000-fold lower VMAT2 binding affinity compared to the (+)-enantiomer [1], (-)-tetrabenazine serves as an ideal negative control in experiments designed to differentiate VMAT2-mediated effects from potential off-target interactions. Researchers can use (-)-tetrabenazine to establish baseline cellular or in vivo responses that are not attributable to VMAT2 inhibition, thereby increasing the interpretability of data from studies using the active (+)-enantiomer or racemate.

Metabolic Pathway and Pharmacokinetic Studies of Tetrabenazine and its Analogs

(-)-Tetrabenazine is used as a reference material to track the stereochemical fate of tetrabenazine during metabolism. Since tetrabenazine is extensively metabolized via carbonyl reduction to four dihydrotetrabenazine stereoisomers, having pure (-)-tetrabenazine allows for the development of chiral bioanalytical methods to differentiate it from its diastereomers and enantiomers in biological matrices [2]. This is critical for understanding the pharmacokinetic contribution of each stereoisomer and for explaining the clinical pharmacology of tetrabenazine and related VMAT2 inhibitors.

Stability-Indicating Method Development for Tetrabenazine Formulations

(-)-Tetrabenazine may arise as a degradation product or process impurity during the synthesis and storage of tetrabenazine. Its availability as a well-characterized standard is essential for developing stability-indicating assays that can monitor the formation of this specific stereoisomer under various stress conditions (e.g., heat, light, humidity, pH) as per ICH Q1A(R2) guidelines. This ensures the quality, safety, and efficacy of tetrabenazine drug products throughout their shelf life.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for (-)-Tetrabenazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.